2,5-Dimethoxy-4-isopropoxyphenethylamine

Description

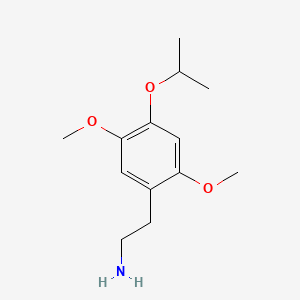

Structure

2D Structure

3D Structure

Properties

CAS No. |

952006-65-4 |

|---|---|

Molecular Formula |

C13H21NO3 |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

2-(2,5-dimethoxy-4-propan-2-yloxyphenyl)ethanamine |

InChI |

InChI=1S/C13H21NO3/c1-9(2)17-13-8-11(15-3)10(5-6-14)7-12(13)16-4/h7-9H,5-6,14H2,1-4H3 |

InChI Key |

KAKXJLWAEMHHTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)OC)CCN)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,5 Dimethoxy 4 Isopropoxyphenethylamine and Analogues

Strategies for the Construction of the 2,5-Dimethoxyphenethylamine Core Structure

A common starting material for the synthesis of the 2,5-dimethoxyphenethylamine core is 1,4-dimethoxybenzene (B90301). google.com This precursor undergoes a series of reactions to introduce the ethylamine (B1201723) side chain.

One established route involves the Friedel-Crafts acylation of 1,4-dimethoxybenzene. google.comnih.gov In this electrophilic aromatic substitution reaction, 1,4-dimethoxybenzene is treated with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield α-chloro-2,5-dimethoxyacetophenone. google.com This intermediate is then converted to α-amino-2,5-dimethoxyacetophenone, often through a reaction with methenamine (B1676377) followed by hydrolysis. google.com The final step in forming the core structure is the reduction of the amino ketone. A common method for this reduction is the Wolff-Kishner reaction, which utilizes hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide. google.com

An alternative approach to forming the ethylamine side chain begins with the formylation of 2,5-dimethoxybenzene to produce 2,5-dimethoxybenzaldehyde. This aldehyde can then undergo a Henry reaction with nitromethane (B149229) to form a nitrostyrene (B7858105) derivative. Subsequent reduction of the nitro group, often with a reducing agent like lithium aluminum hydride (LiAlH₄), yields the desired 2,5-dimethoxyphenethylamine. mdma.ch

Table 1: Key Reactions in the Synthesis of the 2,5-Dimethoxyphenethylamine Core

| Step | Reaction Type | Reactants | Product |

| 1 | Friedel-Crafts Acylation | 1,4-dimethoxybenzene, Chloroacetyl chloride, Lewis Acid | α-chloro-2,5-dimethoxyacetophenone |

| 2 | Amination | α-chloro-2,5-dimethoxyacetophenone, Methenamine | α-amino-2,5-dimethoxyacetophenone |

| 3 | Reduction | α-amino-2,5-dimethoxyacetophenone, Hydrazine hydrate, KOH | 2,5-dimethoxyphenethylamine |

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. nih.govgalchimia.com Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

In the Friedel-Crafts acylation step, the choice of solvent can significantly impact the reaction's efficiency. Similarly, the amount and type of Lewis acid catalyst are critical variables. For the reduction step, the concentration of the reducing agent and the reaction temperature must be carefully controlled to ensure complete conversion without causing degradation of the product. For instance, in a Wolff-Kishner reduction, the reaction time can range from 12 to 24 hours, and the amount of hydrazine hydrate is typically 2 to 6 times the molar amount of the amino-acetophenone. google.com

The use of automated systems combined with Bayesian optimization has emerged as a powerful tool for rapidly identifying optimal reaction conditions. nih.gov This data-driven approach allows for the simultaneous optimization of multiple parameters, leading to significant improvements in yield and efficiency. nih.govgalchimia.com

Chemical Approaches for Introducing the 4-Isopropoxy Substituent

Once the 2,5-dimethoxyphenethylamine core is synthesized, the next step is the introduction of the isopropoxy group at the 4-position of the phenyl ring. This is typically achieved through a nucleophilic substitution reaction.

A common method involves the demethylation of a 2,4,5-trimethoxyphenethylamine (B125073) precursor to yield a hydroxyl group at the 4-position. This hydroxylated intermediate can then be alkylated using an isopropyl halide, such as isopropyl bromide or iodide, in the presence of a base. The base, such as potassium carbonate, facilitates the deprotonation of the hydroxyl group, forming a more nucleophilic phenoxide ion that readily reacts with the isopropyl halide.

Stereoselective Synthesis Approaches for Substituted Phenethylamine (B48288) Enantiomers

Many substituted phenethylamines possess a chiral center, meaning they can exist as two non-superimposable mirror images called enantiomers. nih.gov These enantiomers can exhibit different biological activities. Therefore, methods for stereoselective synthesis, which produce a single enantiomer in high purity, are of significant interest. nih.gov

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. nih.gov A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to guide the reaction towards the formation of a specific stereoisomer. After the desired stereochemistry is established, the auxiliary is removed. For example, 1-phenylethylamine (B125046) (α-PEA) and its derivatives have been successfully employed as chiral auxiliaries in the diastereoselective synthesis of various compounds. nih.gov

Another strategy involves the use of chiral catalysts in reactions such as asymmetric hydrogenation or reductive amination. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For instance, the electrochemical reduction of oximes derived from terpenes like menthone can produce chiral amines with good diastereoselectivity. d-nb.info

Pharmacological Characterization: Receptor Binding and Functional Activity

Serotonin (B10506) Receptor System Interactions

2,5-Dimethoxy-4-isopropoxyphenethylamine, as part of the 4-alkoxy-substituted 2,5-dimethoxyphenethylamine series, demonstrates a distinct pattern of interaction with serotonin (5-HT) receptor subtypes. nih.gov Its activity is most prominent at the 5-HT2 receptor family.

Research demonstrates that this compound binds with high affinity to the human 5-HT2A receptor. nih.govresearchgate.net As part of a series of 4-alkoxy-substituted phenethylamines, this compound class exhibits moderate to high affinities for this receptor, with binding affinity (Ki) values for the series ranging from 8 to 1700 nM. nih.govpatrinum.ch The 2,5-dimethoxy motif is considered a crucial structural element for potent agonist activity at the 5-HT2A receptor. researchgate.net Studies on related phenylisopropylamines, such as DOI and DOB, have established that agonism at the 5-HT2A receptor is a key mechanism for the activity of this class of compounds. nih.govnih.gov Functional assays confirm that compounds in this family act as agonists, triggering intracellular signaling cascades upon binding. nih.gov

Table 1: 5-HT2A Receptor Interaction

| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (% of 5-HT) |

|---|---|---|---|

| This compound | Data within 8-1700 range nih.gov | Not specified | Not specified |

| 5-HT (Serotonin) | Not specified | ~40 nih.gov | 100% nih.gov |

The compound also interacts with the 5-HT2B receptor. Studies on the broader class of 2,5-dimethoxy-substituted phenylalkylamines show that they generally possess affinity for the 5-HT2B receptor and can act as agonists. nih.govfrontiersin.orgresearchgate.net For the related amphetamine series, eight out of ten tested compounds acted as h5-HT2B agonists. researchgate.net Functional assays, such as calcium mobilization, confirm the ability of these compounds to activate the 5-HT2B receptor. researchgate.netresearchgate.net While specific affinity values for this compound are not detailed in the provided sources, the general trend for related compounds suggests a significant interaction. nih.gov

The selectivity profile of this compound shows a clear preference for the 5-HT2A receptor over both the 5-HT1A and 5-HT2C receptors. nih.gov Across the series of 4-alkoxy-substituted phenethylamines, the selectivity ratio of 5-HT2A affinity versus 5-HT2C affinity (Ki 5-HT2C / Ki 5-HT2A) ranges from 2.1 to 14. nih.govresearchgate.net The interaction with the 5-HT1A receptor is considerably weaker, with little or no affinity observed for any of the tested substances in this class (Ki ≥ 2700 nM). nih.govresearchgate.netpatrinum.ch This results in a high 5-HT2A/5-HT1A selectivity ratio, which ranges from 1.4 to 333 for the series. nih.govresearchgate.netpatrinum.ch

Table 2: Serotonin Receptor Selectivity Profile

| Receptor Subtype | Binding Affinity (Ki) Range for 4-Alkoxy-Phenethylamine Series | Selectivity Ratio (vs. 5-HT2A) |

|---|---|---|

| 5-HT2A | 8–1700 nM nih.gov | - |

| 5-HT2C | Moderate affinity nih.gov | 2.1–14 nih.gov |

| 5-HT1A | ≥ 2700 nM nih.gov | 1.4–333 nih.gov |

Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

This compound interacts with the Trace Amine-Associated Receptor 1 (TAAR1). As a class, phenethylamines bind more strongly to TAAR1 compared to their amphetamine counterparts. nih.govresearchgate.net The binding affinities (Ki) for the phenethylamine (B48288) derivatives range from 21 to 3300 nM. nih.govresearchgate.netpatrinum.ch TAAR1 is recognized as a modulator of monoaminergic systems, and its activation by phenethylamine-like compounds can influence dopaminergic and serotonergic neurotransmission. nih.govfrontiersin.org Some compounds in this series have been shown to activate the human TAAR1, though typically in the micromolar range. nih.gov

Characterization of Receptor Biased Agonism and Downstream Signaling Pathways

The pharmacological activity of this compound, like other psychedelic phenethylamines, is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT2A subtype. Activation of the 5-HT2A receptor initiates a cascade of intracellular signaling events. This G-protein coupled receptor (GPCR) is known to signal through at least two primary pathways: the canonical Gαq/11 protein pathway and the β-arrestin pathway. The concept of biased agonism refers to the ability of a ligand to preferentially activate one of these pathways over the other, leading to distinct downstream cellular responses. nih.govnih.gov

Upon activation by an agonist, the 5-HT2A receptor typically couples to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). nih.gov This Gq-mediated signaling is widely considered to be responsible for the primary psychedelic effects of 5-HT2A agonists. nih.govnih.gov

Alternatively, agonist binding can promote the recruitment of β-arrestin proteins to the receptor. This interaction not only desensitizes the G-protein response but also initiates a separate wave of signaling, which can influence different cellular processes, including receptor internalization and mitogen-activated protein kinase (MAPK) activation. Research indicates that prototypical psychedelics, including compounds from the 2C-X and DOx series, activate both 5-HT2A-Gq/11 and β-arrestin2 transducers. researchgate.net

Recent studies have explored the structure-activity relationships (SAR) for biased agonism within the phenethylamine class. A comparative assessment of various 4-position-substituted 2C-X compounds, monitoring their ability to recruit miniGαq versus β-arrestin2, revealed significant findings. The lipophilicity of the substituent at the 4-position was found to have a strong linear correlation with the efficacy of the compound in both signaling assays. nih.gov Notably, the correlation was significantly stronger for the miniGαq pathway than for the β-arrestin2 pathway. nih.govnih.gov This suggests that the nature of the 4-position substituent, such as the isopropoxy group in this compound, plays a crucial role in modulating the balance of downstream signaling, with increased lipophilicity enhancing Gq-protein-mediated signaling more profoundly than β-arrestin recruitment. nih.gov

Comparative Pharmacological Profiles of this compound within the Broader DOx/2C-X Chemical Series

The pharmacological profile of this compound can be understood by comparing its receptor binding affinities and functional activities with those of other compounds in the 2,5-dimethoxy-substituted phenethylamine (2C-X) and amphetamine (DOx) series. These series are characterized by substitutions at the 4-position of the phenyl ring, which significantly influences their interaction with serotonin receptors.

Compounds in both the 2C-X and DOx series generally exhibit moderate to high affinity for the 5-HT2A receptor, with a preference over the 5-HT1A and 5-HT2C receptors. nih.gov Studies on a range of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines (the 2C-O series, to which this compound belongs) show that extending the length and lipophilicity of the 4-alkoxy group generally increases binding affinity at 5-HT2A and 5-HT2C receptors. nih.govfrontiersin.org For example, increasing the carbon chain from a methoxy (B1213986) (2C-O) to a butoxy (2C-O-4) group enhances affinity. The isopropoxy group of this compound fits within this trend.

The following tables provide comparative data on the receptor binding affinities (Ki) and functional activities (EC50) for this compound and related compounds from the 2C-X and DOx series. Lower Ki values indicate higher binding affinity, while lower EC50 values indicate greater potency in activating the receptor.

Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

| Compound | 5-HT2A | 5-HT2C | 5-HT1A |

|---|---|---|---|

| This compound (2C-O-4) | 130 | 1100 | >10000 |

| 2C-B (4-Bromo) | 160 | 858 | 4800 |

| 2C-I (4-Iodo) | 79 | 410 | >10000 |

| 2C-E (4-Ethyl) | 100 | 830 | >10000 |

| DOI (4-Iodo Amphetamine) | 0.66 | 2.4 | 110 |

| DOB (4-Bromo Amphetamine) | 0.56 | 2.3 | 150 |

5-HT2A Receptor Functional Activity (EC50, nM) of Selected Phenethylamines

| Compound | EC50 (nM) |

|---|---|

| This compound (2C-O-4) | 100 |

| 2C-B (4-Bromo) | 140 |

| 2C-I (4-Iodo) | 66 |

| 2C-E (4-Ethyl) | 59 |

| DOI (4-Iodo Amphetamine) | 1.5 |

| DOB (4-Bromo Amphetamine) | 2.9 |

As the data illustrates, the phenethylamine compounds (2C-X series) generally exhibit lower binding affinities and are less potent than their α-methylated amphetamine counterparts (DOx series). For instance, DOI and DOB bind to the 5-HT2A receptor with sub-nanomolar affinity, whereas the 2C-X compounds shown have affinities in the double to triple-digit nanomolar range. This structural difference—the presence of an alpha-methyl group—consistently enhances interaction with the 5-HT2A receptor.

Within the 2C-X series, the nature of the 4-position substituent creates a clear SAR trend. Halogenated compounds like 2C-I and 2C-B, and alkyl compounds like 2C-E, tend to have higher affinity and potency than the 4-alkoxy substituted this compound. This comparative analysis positions this compound as a moderately potent 5-HT2A receptor agonist within the broader family of psychedelic phenethylamines.

Structure Activity Relationships Sar and Molecular Design Principles

Influence of the 4-Position Alkyloxy Substituent on Receptor Binding Affinity and Functional Potency

The substituent at the 4-position of the phenyl ring is a critical determinant of the pharmacological activity of 2,5-dimethoxyphenethylamines. The size, shape, and electronic properties of this group significantly modulate the compound's ability to bind to and activate receptors.

Research into a series of 4-alkoxy-substituted 2,5-dimethoxyphenethylamines has demonstrated a clear trend: increasing the size of the 4-alkoxy group generally leads to an increase in binding affinities at 5-HT2A and 5-HT2C receptors. researchgate.net However, this increase in binding affinity does not always translate to a proportional increase in functional potency.

The isopropoxy group in 2,5-Dimethoxy-4-isopropoxyphenethylamine represents a balance between size and lipophilicity that confers high affinity for the 5-HT2A receptor. When compared to smaller alkyloxy groups like methoxy (B1213986) and ethoxy, the isopropoxy group often contributes to enhanced binding. For instance, studies have shown that extending the 4-alkoxy-group can increase binding affinities. researchgate.net Conversely, larger or bulkier substituents can sometimes lead to a decrease in potency or a shift towards antagonistic activity.

Below is a comparative table of binding affinities (Ki) and functional potencies (EC50) for a series of 4-substituted 2,5-dimethoxyphenethylamine analogues at the human 5-HT2A receptor, illustrating the impact of the 4-position substituent.

| Compound | 4-Position Substituent | 5-HT2A Ki (nM) | 5-HT2A EC50 (nM) |

|---|---|---|---|

| 2C-H | -H | 1000 | 2600 |

| 2C-O-Me (TMA-2) | -OCH3 | 4400 | 990 |

| 2C-O-Et | -OCH2CH3 | 140 | 130 |

| 2C-O-iPr | -OCH(CH3)2 | 61 | 16 |

| 2C-O-Pr | -OCH2CH2CH3 | 980 | 2 |

Data sourced from Luethi et al., 2019. researchgate.net

The lipophilicity of the 4-position substituent is a key factor in determining receptor affinity. researchgate.netfrontiersin.org An increase in lipophilicity generally enhances binding to the 5-HT2A receptor, which is consistent with the observation that the binding site for these ligands is located within a hydrophobic pocket of the receptor. frontiersin.org The isopropoxy group, with its moderate lipophilicity, contributes favorably to this interaction.

Quantitative structure-activity relationship (QSAR) studies have confirmed that affinity at the 5-HT2A receptor is correlated with the lipophilicity (expressed as the partition coefficient, π) of the 4-position substituent. frontiersin.org Furthermore, the electron-withdrawing character of the substituent can also play a role, suggesting that electronic interactions, in addition to hydrophobic interactions, are important for binding. frontiersin.org

Contribution of the 2,5-Dimethoxy Substitution Pattern to Pharmacophore Recognition

The 2,5-dimethoxy substitution pattern on the phenethylamine (B48288) scaffold is a widely recognized motif for potent agonist activity at the serotonin (B10506) 2A receptor. nih.gov This specific arrangement is present in numerous classical phenethylamine psychedelics and is considered crucial for proper orientation and interaction within the receptor binding site. nih.gov

Stereochemical Determinants of Pharmacological Activity in Phenethylamine Analogues

While this compound itself is not chiral, the introduction of a chiral center, for instance by α-methylation to form the corresponding amphetamine analogue, reveals the importance of stereochemistry in pharmacological activity. In such cases, the (R)-enantiomer is typically the more potent isomer at the 5-HT2A receptor.

This stereoselectivity indicates that the receptor's binding pocket is asymmetric and that a specific spatial arrangement of the substituents is required for optimal interaction. The orientation of the amine-containing side chain relative to the phenyl ring is a key factor in determining agonist potency. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogues

QSAR studies have been employed to mathematically model the relationship between the chemical structure of 2,5-dimethoxyphenethylamine analogues and their biological activity. These models often use physicochemical descriptors such as lipophilicity (π), electronic parameters (σ), and steric parameters to predict receptor affinity and potency.

For the series of 4-substituted 2,5-dimethoxyamphetamines, a strong correlation has been found between rat 5-HT2 receptor affinity and both the lipophilicity and the electron-withdrawing nature of the 4-position substituent. frontiersin.org Specifically, increased lipophilicity and electron-withdrawing character of the R group at the 4-position were associated with higher affinity. frontiersin.org These findings suggest that similar principles apply to the phenethylamine counterparts, including this compound. Such models are valuable tools in the rational design of new ligands with tailored pharmacological profiles.

Metabolic Pathways and Metabolite Identification

In Vitro Biotransformation Studies

In vitro methodologies are indispensable tools for characterizing the metabolic pathways of novel compounds. The use of hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, is a common approach. These microsomes contain a high concentration of drug-metabolizing enzymes, including CYPs and UDP-glucuronosyltransferases (UGTs). By incubating 2,5-Dimethoxy-4-isopropoxyphenethylamine with human or animal-derived hepatic microsomes in the presence of necessary cofactors like NADPH, researchers can simulate the phase I metabolic reactions that would occur in vivo.

Another powerful in vitro technique involves the use of recombinant enzymes. This method utilizes specific human CYP isozymes (e.g., CYP2D6, CYP3A4, CYP1A2) expressed in cell lines to identify which particular enzymes are responsible for the metabolism of a compound. This approach allows for a more precise understanding of potential drug-drug interactions and individual metabolic variations due to genetic polymorphisms in CYP enzymes. For phenethylamines, CYP2D6 is often a key player in their metabolism. Studies on analogous compounds suggest that incubating this compound with a panel of recombinant CYPs would likely reveal its primary metabolic pathways.

Elucidation of Major Metabolic Products

Based on the metabolism of related 2,5-dimethoxyphenethylamines, several major metabolic products can be anticipated for this compound. The primary transformations include O-demethylation, hydroxylation, and deamination.

O-demethylation: The two methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring are susceptible to O-demethylation, leading to the formation of hydroxylated metabolites. This process is primarily mediated by CYP enzymes. The resulting catecholic or hydroquinonic structures can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation.

Hydroxylation: Hydroxylation can occur at various positions on the molecule. Aromatic hydroxylation could introduce an additional hydroxyl group onto the phenyl ring. More commonly, with substituted phenethylamines, hydroxylation occurs on the alkyl side chain. For instance, in related compounds, β-hydroxylation of the ethylamine (B1201723) side chain is a known metabolic route.

Deamination: The primary amine group of the ethylamine side chain is a target for monoamine oxidase (MAO), leading to oxidative deamination. This process forms an aldehyde intermediate, which is then further oxidized to a carboxylic acid or reduced to an alcohol. This pathway is a major route of inactivation for many endogenous and xenobiotic phenethylamines.

Metabolism of the 4-isopropoxy group: The isopropoxy group at the 4-position is also a potential site for metabolism. O-dealkylation could remove the isopropyl group, resulting in a 4-hydroxy metabolite. Alternatively, the isopropyl group itself could undergo hydroxylation.

The following table summarizes the expected major metabolic products based on studies of analogous compounds.

| Metabolic Pathway | Expected Metabolite of this compound |

| O-demethylation | 2-Hydroxy-5-methoxy-4-isopropoxyphenethylamine |

| 5-Hydroxy-2-methoxy-4-isopropoxyphenethylamine | |

| Hydroxylation | 2,5-Dimethoxy-4-isopropoxy-β-hydroxyphenethylamine |

| Deamination | 2-(2,5-Dimethoxy-4-isopropoxyphenyl)acetaldehyde |

| 2-(2,5-Dimethoxy-4-isopropoxyphenyl)acetic acid | |

| 2-(2,5-Dimethoxy-4-isopropoxyphenyl)ethanol | |

| O-dealkylation | 2,5-Dimethoxy-4-hydroxyphenethylamine |

Implications of Metabolic Transformation for Compound Activity and Duration of Receptor Engagement

The metabolic transformation of this compound has significant implications for its biological activity and the duration of its effects. The primary purpose of metabolism is to convert lipophilic compounds into more hydrophilic metabolites that can be readily excreted. This process generally leads to a reduction or termination of the compound's pharmacological activity.

The affinity of phenethylamines for their target receptors, such as the serotonin (B10506) 5-HT2A receptor, is highly dependent on their chemical structure. Metabolic changes, such as the addition of a hydroxyl group or the removal of a methoxy group, can significantly alter the way the molecule interacts with the receptor's binding pocket. In most cases, the resulting metabolites will have a lower affinity for the receptor compared to the parent compound, rendering them less active or inactive.

The rate of metabolism also plays a critical role in the duration of receptor engagement. If this compound is rapidly metabolized by enzymes like CYP2D6 and MAO, its half-life in the body will be short, leading to a shorter duration of effects. Conversely, if the compound is a poor substrate for these enzymes, it will persist in the system for longer, resulting in a more prolonged engagement with its target receptors. The steric hindrance provided by the isopropoxy group might influence the rate of metabolism compared to smaller substituents at the 4-position.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone for the analysis of 2,5-Dimethoxy-4-isopropoxyphenethylamine, providing the necessary separation from other related compounds and matrix interferences. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most employed techniques, often paired with mass spectrometry (MS) for definitive identification and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile or semi-volatile compounds like this compound. For analysis, the compound often requires derivatization to increase its volatility and improve its chromatographic properties. Perfluoroacylated derivatives are commonly prepared for this purpose. nih.gov

In GC-MS analysis, the compound is first separated on a capillary column. The choice of the stationary phase is critical; a non-polar stationary phase, such as one composed of 50% phenyl and 50% methyl polysiloxane, has been shown to successfully resolve various regioisomeric dimethoxyphenethylamines. nih.gov Following separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly characteristic and serves as a chemical fingerprint for identification.

For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity. This involves monitoring specific, characteristic fragment ions of the target analyte. For structurally similar phenethylamines, key fragment ions are monitored for both the target compound and an internal standard to ensure accuracy. For instance, in the analysis of the related compound 2,5-dimethoxy-4-n-propylthiophenethylamine (2C-T-7), characteristic ions at m/z 255, 226, and 183 are monitored. nih.govresearchgate.net This approach allows for detection and quantitation at very low levels, with limits of detection (LOD) and quantitation (LOQ) in biological fluids reported to be in the low nanogram per milliliter (ng/mL) range. nih.govresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | 50% Phenyl / 50% Methyl Polysiloxane (e.g., Rxi-50) | nih.gov |

| Injector Temperature | 250°C | swgdrug.org |

| Oven Program | Initial 100°C, ramp to 295°C | swgdrug.org |

| Ionization Mode | Electron Ionization (EI) | nih.govresearchgate.net |

| Detection Mode | Selected Ion Monitoring (SIM) | nih.govresearchgate.net |

| Characteristic Ions (Example: 2C-T-7) | m/z 255, 226, 183 | nih.govresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for analyzing non-volatile compounds or those that are thermally unstable, and it offers superior sensitivity and selectivity for trace analysis. This technique does not typically require derivatization, simplifying sample preparation. fda.gov.tw

The separation is achieved using a reversed-phase HPLC column, such as a C18 or Phenyl-Hexyl column. fda.gov.twnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is commonly used. fda.gov.twnih.gov

Detection is performed using a tandem mass spectrometer, usually with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov The analysis is conducted in multiple reaction monitoring (MRM) mode, which provides exceptional specificity. In this mode, a specific precursor ion (typically the protonated molecule, [M+H]⁺) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then specific product ions are monitored in the second mass analyzer. The selection of at least two product ion transitions for each analyte provides a high degree of confidence in its identification. nih.gov This methodology allows for the simultaneous screening of numerous phenethylamines in a single run and achieves very low limits of detection, often in the sub-ng/mL range. fda.gov.twnih.gov

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenyl-Hexyl or C18 (e.g., Phenomenex Kinetex) | fda.gov.twnih.gov |

| Mobile Phase A | 0.1% Formic acid in water w/ 5 mM ammonium acetate | fda.gov.tw |

| Mobile Phase B | 0.1% Formic acid in methanol or acetonitrile | fda.gov.twnih.gov |

| Flow Rate | 0.3 - 0.4 mL/min | swgdrug.orgnih.gov |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | fda.gov.twnih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | fda.gov.tw |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitation

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a standard method for assessing the purity of synthesized this compound and for quantitative analysis when the high sensitivity of MS is not required. The purity of research compounds is essential, and analytical methods typically aim to confirm purity levels of >95%. nih.gov

The separation principles are similar to those used in LC-MS. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a buffer (e.g., phosphate (B84403) or ammonium acetate) and an organic modifier like methanol or acetonitrile. swgdrug.org Isocratic or gradient elution can be used depending on the complexity of the sample matrix. swgdrug.org Detection is achieved by monitoring the UV absorbance at a wavelength where the phenethylamine chromophore exhibits significant absorption, such as 254 nm or 310 nm. swgdrug.org By comparing the peak area of the analyte to that of a certified reference standard, the concentration and purity of the compound can be accurately determined. swgdrug.org

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis) Spectroscopy)

Spectroscopic techniques are indispensable for the structural confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Ultraviolet-Visible (UV-Vis) spectroscopy gives information about the electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for unambiguous structure elucidation. Both ¹H NMR and ¹³C NMR spectra are analyzed.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, the isopropoxy group protons (a doublet for the methyls and a septet for the CH), and the protons of the ethylamine (B1201723) side chain. swgdrug.orgchemicalbook.com

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum would show distinct signals for the aromatic carbons (including those bonded to oxygen), the methoxy and isopropoxy carbons, and the carbons of the ethylamine side chain.

Quantitative NMR (qNMR) can also be employed for purity assessment and concentration determination by integrating the signals of the analyte against a known concentration of an internal standard. swgdrug.org

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information based on the absorption of light by the molecule. The UV spectrum of a phenethylamine derivative is characterized by absorption bands related to the substituted benzene (B151609) ring. While UV-Vis spectroscopy is not specific enough for unambiguous identification on its own, it is highly useful as a detection method in HPLC and can provide preliminary characterization. swgdrug.org

Advanced Sample Preparation and Extraction Strategies for Research Matrices

Effective sample preparation is critical to remove interfering substances from the research matrix (e.g., biological fluids, plant tissue, or reaction mixtures) and to concentrate the analyte before analysis. nih.gov The choice of extraction technique depends on the nature of the matrix and the required sensitivity of the analytical method.

Liquid-Liquid Extraction (LLE) is a classic and widely used technique. For phenethylamines, which are basic compounds, a pH-adjustment strategy is employed. The sample is first alkalinized (e.g., with ammonium hydroxide) to neutralize the amine group, making the compound more soluble in an organic solvent. nih.govresearchgate.net A water-immiscible organic solvent, such as n-chlorobutane or n-butyl chloride, is then used to extract the analyte from the aqueous matrix. nih.govforensicresources.org A subsequent back-extraction into an acidic aqueous solution can be performed for further cleanup. forensicresources.org

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE, with reduced solvent consumption. nih.gov For phenethylamines, various SPE sorbents can be used. Hydrophilic-Lipophilic Balance (HLB) cartridges are effective for extracting a wide range of compounds from aqueous matrices like amniotic fluid. nih.gov The general procedure involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent like methanol or acetonitrile. nih.govnih.gov Cation-exchange SPE cartridges are also highly effective for basic compounds like phenethylamines. nih.gov

Other advanced techniques include Fabric Phase Sorptive Extraction (FPSE) , which uses a chemically coated fabric as the extraction medium, offering high stability and direct extraction from complex samples. rsc.org

| Technique | Principle | Typical Application | Advantages | Reference |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquid phases based on pH and solubility. | Blood, urine, liver homogenate | Well-established, cost-effective. | nih.govresearchgate.netforensicresources.org |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and selectively eluted. | Urine, amniotic fluid, plant tissue | High recovery, clean extracts, easily automated. | nih.govnih.govcromlab-instruments.es |

| Fabric Phase Sorptive Extraction (FPSE) | Sorbent is chemically coated onto a fabric substrate for direct extraction. | Water samples | Simplified procedure, high chemical stability. | rsc.org |

Preclinical Neurobiological and Behavioral Investigations

Modulation of Neuronal Plasticity and Synaptogenesis in In Vitro and In Vivo Models

Preclinical research indicates that 2,5-Dimethoxy-4-isopropoxyphenethylamine (DOI) plays a role in promoting neuronal plasticity. Studies have suggested that the neuritogenesis and synaptogenesis-promoting effects of DOI are mechanistically linked to the activation of specific receptor pathways. The blockade of these effects by antagonists such as ANA-12, ketanserin (B1673593), or rapamycin (B549165) points to the involvement of TrkB, 5-HT2A, and mTOR signaling pathways, respectively, in the plastic changes induced by DOI. frontiersin.org

While direct morphological studies on dendritic spines specifically for this compound are not extensively detailed in the currently available literature, the broader context of its action suggests an influence on synaptic structures. The promotion of synaptogenesis by DOI implies underlying changes in dendritic spine morphology and synaptic connectivity. frontiersin.org Research on other serotonergic psychedelics has shown that these compounds can induce rapid and persistent increases in dendritic spine density and size in cortical neurons. nih.govbiorxiv.orgnih.gov For instance, studies with psilocybin have demonstrated a significant increase in the formation rate of dendritic spines in the mouse medial frontal cortex, leading to lasting structural remodeling. nih.govbiorxiv.orgnih.gov These findings with related compounds provide a strong rationale for investigating similar detailed effects of DOI on synaptic architecture.

Cognitive Effects in Animal Models

Recent investigations have highlighted the significant and lasting impact of this compound on cognitive flexibility in rodent models. A single administration of DOI to young adult mice has been shown to induce structural brain plasticity and enhance cognitive flexibility in the long term, well beyond the acute effects of the compound. semanticscholar.org

In a two-step probabilistic reversal learning task, mice treated with DOI demonstrated an improved rate of adaptation to a novel reversal in the task structure one week after treatment. semanticscholar.org A remarkable finding from this research was the alteration in learning strategy observed in the DOI-treated mice. These animals began to learn from reward omissions, a behavior not typically seen in this task, suggesting a heightened sensitivity to previously ignored cues. semanticscholar.org This shift in cognitive strategy indicates a significant enhancement of cognitive flexibility.

Interestingly, the beneficial effects of DOI on cognitive flexibility were found to be dependent on the timing between the drug administration and the novel learning challenge, as well as the nature of the experiences in the intervening period. semanticscholar.org This suggests that the neuroplastic changes initiated by DOI require a period of consolidation and are influenced by subsequent experiences to manifest as improved cognitive function. semanticscholar.org However, it is also noted in other rodent studies that acute administration of DOI can impair cognitive flexibility in tasks such as the attentional set-shifting paradigm. ucdavis.edu

| Study Focus | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Lasting effects on cognitive flexibility | Young adult mice | Improved adaptation to reversal learning task one-week post-treatment; initiated learning from reward omissions. | semanticscholar.org |

| Acute effects on cognitive flexibility | Rodents | Impaired performance in attentional set-shifting paradigms. | ucdavis.edu |

Receptor-Mediated Behavioral Phenotypes in Rodent Models

The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and is commonly used to study the in vivo effects of serotonergic compounds. Administration of this compound elicits a dose-dependent HTR in rats. semanticscholar.org

Studies involving direct injection of DOI into the medial prefrontal cortex of rats have demonstrated that this behavioral response is mediated, at least in part, by the activation of 5-HT2A receptors. semanticscholar.org The DOI-induced HTR can be inhibited by the administration of 5-HT2A antagonists such as ketanserin and MDL 100,907. semanticscholar.org Furthermore, the response is not blocked by antagonists of the 5-HT2C/2B receptors, underscoring the specific role of the 5-HT2A receptor in this behavioral phenotype. semanticscholar.org

Interestingly, the HTR induced by DOI is also modulated by the 5-HT1A receptor. Pretreatment with a 5-HT1A agonist has been shown to inhibit the HTR, suggesting a functional antagonism between 5-HT1A and 5-HT2A receptor activation. semanticscholar.org Conversely, a 5-HT1A antagonist potentiates the HTR, indicating a tonic regulatory role of 5-HT1A receptors on the behavioral response to cortical 5-HT2A receptor stimulation. semanticscholar.org

| Modulator | Effect on DOI-Induced HTR | Implication | Reference |

|---|---|---|---|

| 5-HT2A Antagonists (ketanserin, MDL 100,907) | Inhibition | HTR is mediated by 5-HT2A receptors. | semanticscholar.org |

| 5-HT2C/2B Antagonist (SDZ SER 082) | No Blockade | Specificity of 5-HT2A receptor involvement. | semanticscholar.org |

| 5-HT1A Agonist | Inhibition | Functional antagonism between 5-HT1A and 5-HT2A receptors. | semanticscholar.org |

| 5-HT1A Antagonist (WAY 100,635) | Potentiation | Tonic regulation of 5-HT2A-mediated response by 5-HT1A receptors. | semanticscholar.org |

Drug discrimination paradigms in animals are utilized to assess the subjective effects of psychoactive compounds. In studies with this compound, rats have been successfully trained to discriminate the compound from saline in a two-lever procedure. nih.gov

Once trained, a dose-dependent response is observed, with lower doses of DOI leading to a decrease in discriminative performance. nih.gov These studies have also investigated the generalization of the DOI stimulus to other serotonergic agents. Full generalization has been reported with the 5-HT2 agonist DOM, while no generalization occurs with agonists for 5-HT1A or 5-HT1B receptors. nih.gov

The discriminative stimulus effects of DOI can be antagonized by pretreatment with the 5-HT2 antagonist ketanserin. nih.gov This body of evidence strongly suggests that the subjective effects of DOI, as measured by drug discrimination, are primarily mediated by the 5-HT2 receptor family, with a prominent role for the 5-HT2A subtype. nih.gov Species differences have been noted, with the discriminative stimulus properties of DOI in rats appearing to be solely mediated by the 5-HT2A receptor, whereas in mice, there may be a partial mediation by other receptors as well. biorxiv.org

Exploratory Studies of Putative Therapeutic Mechanisms in Preclinical Models

Preclinical research, primarily utilizing the analog 2,5-Dimethoxy-4-iodoamphetamine (DOI), has begun to uncover potential therapeutic mechanisms related to inflammation, immune response, and stress. These studies provide a foundational understanding of how this class of compounds might interact with complex biological systems.

A growing body of evidence suggests that serotonergic phenethylamines, such as DOI, possess significant anti-inflammatory and immunomodulatory properties. These effects are primarily mediated through the serotonin (B10506) 5-HT2A receptor.

Research has demonstrated that (R)-DOI can potently inhibit inflammation induced by tumor necrosis factor-alpha (TNF-α), a key cytokine implicated in various inflammatory diseases. wikipedia.org This inhibition occurs at concentrations significantly lower than those required to induce behavioral effects, suggesting a distinct therapeutic window for its anti-inflammatory actions. usd.edu In animal models of allergic asthma, (R)-DOI has been shown to block pulmonary inflammation, mucus hyperproduction, and airway hyperresponsiveness. wikipedia.org

Further studies have explored the impact of DOI on immune cells and signaling pathways. It has been reported to block the release of interleukin-1β (IL-1β) and TNF-α from human peripheral blood mononuclear cells. nih.gov In the context of alcohol-related inflammation, DOI has been found to reverse ethanol-induced nitric oxide release in macrophages, indicating a potential mechanism for mitigating alcohol-induced inflammatory processes. nih.govnih.gov A systematic review of preclinical studies on classical psychedelics, including 18 studies on DOI, concluded that these compounds often lead to a decrease in at least one inflammatory cytokine. nih.gov These findings collectively point towards a significant role for 5-HT2A receptor agonists in modulating immune responses and controlling inflammation. nih.gov

Table 1: Preclinical Findings on Anti-inflammatory and Immune Modulatory Effects of 2,5-Dimethoxy-4-iodoamphetamine (DOI)

| Model System | Key Findings | Reference |

|---|---|---|

| Rat aortic smooth muscle cells | (R)-DOI potently inhibited TNF-α-induced inflammation. | wikipedia.org |

| Human peripheral blood mononuclear cells | DOI blocked the release of IL-1β and TNF-α. | nih.gov |

| Macrophage cell line | DOI reversed ethanol-induced nitric oxide release. | nih.govnih.gov |

| Mouse model of allergic asthma | (R)-DOI blocked pulmonary inflammation and airway hyperresponsiveness. | wikipedia.org |

| Various preclinical models (Systematic Review) | Psychedelics, including DOI, were frequently observed to decrease inflammatory cytokine levels. | nih.gov |

Preclinical studies using rodent models have investigated the effects of DOI on behaviors associated with stress, anxiety, and depression. These models are crucial for understanding how such compounds might influence coping mechanisms and emotional regulation.

In the Stress Alternatives Model (SAM), a social stress paradigm in mice, a single administration of (R)-DOI was found to influence stress-coping strategies. usd.edu This model allows animals to develop either active (escape) or passive (stay) coping responses to an aggressor. usd.edu The administration of (R)-DOI appeared to shift behavior, suggesting an impact on the neurobiological circuits that govern responses to social stress. usd.edu The study also noted that both passive and active coping strategies were associated with heightened plasma concentrations of the inflammatory cytokine TNF-α, linking the behavioral effects of stress to the immune system. usd.edu

Chronic stress is known to induce long-term behavioral and physiological changes in rodents, mimicking aspects of human stress-related disorders. nih.govspringermedizin.deresearchgate.net Research into serotonergic psychedelics suggests they may have rapid and lasting antidepressant and anxiolytic effects. usd.edu The potent anti-inflammatory properties of (R)-DOI are considered a potential mechanism for its therapeutic effects on stress-induced behaviors, given the established link between inflammation and the pathophysiology of depression and anxiety. usd.edu

Table 2: Effects of 2,5-Dimethoxy-4-iodoamphetamine (DOI) in Stress-Related Behavioral Models

| Behavioral Paradigm | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Stress Alternatives Model (SAM) | Mice | A single administration of (R)-DOI influenced coping strategies in response to social stress. | usd.eduusd.edu |

| Ethanol-Induced Place Conditioning | Mice | DOI significantly attenuated the rewarding effects of ethanol (B145695), a substance often used in stress-coping. | nih.gov |

| Two-Bottle Choice Ethanol Drinking | Mice | DOI selectively reduced voluntary ethanol consumption, particularly in high-preferring subjects. | nih.gov |

Application of Invertebrate Models (e.g., C. elegans) in Neurobiological Research of Phenethylamines

The nematode Caenorhabditis elegans has emerged as a powerful and cost-effective invertebrate model for studying the fundamental neurobiology of various compounds, including phenethylamines. frontiersin.org Its fully mapped nervous system of 302 neurons, well-understood genetics, and rapid life cycle make it an ideal system for dissecting the molecular and cellular mechanisms of drug action. nih.govnih.gov

Studies using C. elegans have been instrumental in understanding the role of specific neurotransmitter systems in the effects of phenethylamines. For example, research on β-phenylethylamine demonstrated that its ability to increase extracellular dopamine (B1211576) is dependent on the dopamine transporter, providing insights into the mechanism of action of this class of compounds at the synaptic level. nih.gov The genetic tractability of C. elegans allows for the creation of knockout strains to investigate the necessity of specific proteins, such as transporters and receptors, in mediating a drug's effects. nih.gov

While complex behaviors related to mood and cognition are difficult to model in invertebrates, fundamental processes such as locomotion, feeding, and simple forms of learning and preference can be robustly assayed. frontiersin.orggrantome.com These models can be used for high-throughput screening to identify genetic factors that modulate the response to psychoactive compounds and to uncover novel biological targets. frontiersin.org The use of C. elegans provides a valuable platform for initial investigations into the neurobiological effects of phenethylamines like this compound, complementing the more complex behavioral studies conducted in rodent models. frontiersin.org

Computational Chemistry and Molecular Modeling Approaches

Ligand-Receptor Docking Studies of 2,5-Dimethoxy-4-isopropoxyphenethylamine with Target Receptors

Ligand-receptor docking is a computational method that predicts the preferred orientation of a molecule when bound to a receptor to form a stable complex. For this compound, docking studies are primarily focused on its interaction with serotonin (B10506) receptors, particularly the 5-HT2A subtype, which is the main target for classic serotonergic psychedelics. scienceopen.comfrontiersin.org

While specific docking studies for this compound are not extensively published, research on closely related 4-substituted 2,5-dimethoxyphenethylamines provides a robust framework for understanding its binding mode. scienceopen.comchemrxiv.org These studies reveal that the phenethylamine (B48288) core forms crucial interactions with key residues in the orthosteric binding pocket of the 5-HT2A receptor. The protonated amine of the ethylamine (B1201723) side chain typically forms a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3), anchoring the ligand in the binding site.

The methoxy (B1213986) groups at the 2- and 5-positions of the phenyl ring engage in interactions with serine residues in TM5. The substituent at the 4-position is a critical determinant of affinity and efficacy. Molecular modeling suggests the existence of a hydrophobic pocket between transmembrane helices 4 and 5 that accommodates this group. scienceopen.comchemrxiv.org For this compound, the isopropoxy group is predicted to fit within this pocket, forming favorable hydrophobic interactions that contribute to its high affinity for the receptor.

Table 1: Predicted Key Interacting Residues for this compound at the 5-HT2A Receptor (Based on Analogues)

| Ligand Moiety | Receptor Helix | Key Residues | Interaction Type |

|---|---|---|---|

| Ethylamine (NH3+) | TM3 | Asp155 | Salt Bridge |

| 2-Methoxy Group | TM5 | Ser239 | Hydrogen Bond |

| 5-Methoxy Group | TM5 | Ser242 | Hydrogen Bond |

| Phenyl Ring | TM6 | Phe339, Phe340 | π-π Stacking |

Note: Residue numbers may vary based on the specific receptor model used.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the conformational changes that lead to receptor activation. By simulating the movements of atoms over time, MD can illuminate the stability of binding poses predicted by docking and reveal the allosteric changes transmitted through the receptor.

MD simulations performed on the closely related agonist 2,5-dimethoxy-4-iodoamphetamine (DOI) bound to the 5-HT2A receptor reveal a precise sequence of events leading to its activation. mdpi.comnih.gov It is hypothesized that this compound induces a similar cascade. Upon binding, the ligand stabilizes a conformation of the receptor that triggers significant movements in the transmembrane helices.

A key event in the activation of G-protein-coupled receptors (GPCRs) like the 5-HT2A receptor is the breaking of the "ionic lock," an intracellular salt bridge between residues on TM3 and TM6 (specifically R3.50 and E6.30) that holds the receptor in an inactive state. mdpi.comnih.gov MD simulations of DOI show that its interaction with residues on TM5 and the "toggle switch" residue (W6.48) on TM6 causes major conformational shifts. mdpi.com These shifts are transmitted to the intracellular ends of the helices, resulting in the disruption of the ionic lock and allowing the receptor to couple with intracellular G-proteins, initiating the signaling cascade. mdpi.comnih.gov The simulation data suggests that the stable binding of the 4-position substituent within its hydrophobic pocket is crucial for maintaining the active conformation long enough for signal transduction to occur.

In Silico Prediction of Pharmacological Properties and Potential Biological Activities

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, helping to assess their drug-likeness and potential for oral bioavailability. These predictions are based on the molecule's structure and physicochemical properties.

For this compound, general structure-activity relationships (SAR) within the 4-alkoxy-substituted 2,5-dimethoxyphenethylamine series suggest that increasing the size and lipophilicity of the 4-substituent generally leads to an increase in binding affinity at 5-HT2A and 5-HT2C receptors. nih.govnih.govresearchgate.net The isopropoxy group, being larger and more lipophilic than a methoxy or ethoxy group, is consistent with this trend, predicting potent interaction with these receptors.

Computational tools can predict key physicochemical descriptors that influence a compound's pharmacokinetic profile. These predictions are often evaluated against criteria such as Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates several of these rules.

Table 2: Predicted Physicochemical and ADMET Properties for this compound

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Molecular Weight | ~253.34 g/mol | Complies with Lipinski's Rule (< 500) |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Complies with Lipinski's Rule (< 5) |

| Hydrogen Bond Donors | 1 (amine group) | Complies with Lipinski's Rule (≤ 5) |

| Hydrogen Bond Acceptors | 4 (3x oxygen, 1x nitrogen) | Complies with Lipinski's Rule (≤ 10) |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be high | Consistent with a centrally-acting compound |

| Cytochrome P450 (CYP) Inhibition | Potential for interaction with CYP isoforms (e.g., CYP2D6) | May influence metabolism and drug-drug interactions |

Note: These are generalized predictions based on the chemical structure and may not reflect actual experimental values.

Development of Predictive Models for the Design of Novel Phenethylamine Analogues

The data gathered from experimental testing and computational analysis of this compound and its analogues can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity.

By analyzing a dataset of phenethylamine analogues, a QSAR model can identify the key molecular descriptors that govern their affinity and selectivity for serotonin receptors. These descriptors can include:

Steric properties: The size and shape of substituents, particularly at the 4-position.

Electronic properties: The distribution of charge across the molecule, influencing interactions like hydrogen bonding.

Hydrophobic properties: The lipophilicity of different regions of the molecule.

Once a statistically robust QSAR model is developed, it can be used to virtually screen new, unsynthesized analogues. nih.gov For example, a model could predict the 5-HT2A receptor affinity of novel phenethylamines with different alkoxy groups or other substituents at the 4-position. This allows medicinal chemists to prioritize the synthesis of compounds that are predicted to have the most desirable pharmacological profiles, such as enhanced selectivity for the 5-HT2A receptor over other receptors like 5-HT2C or 5-HT2B. This in silico-guided approach accelerates the drug discovery process and helps in designing novel compounds with potentially improved therapeutic properties. mdpi.com

Future Directions and Emerging Research Gaps

Comprehensive Elucidation of Receptor Interaction Profiles Across Diverse Target Classes

Initial research into the 2C-O series has provided a foundational understanding of their interaction with key monoamine receptors. Studies on 2,5-Dimethoxy-4-isopropoxyphenethylamine and its analogues show a moderate to high affinity for the serotonin (B10506) 5-HT2A receptor, with a preference over 5-HT1A and 5-HT2C receptors. frontiersin.orgresearchgate.net However, this represents only a narrow slice of the potential pharmacological landscape. A significant research gap exists in characterizing the binding and functional activity of this compound across a much broader array of receptor classes and subtypes.

Future research must expand receptor screening panels to include a wider range of G-protein coupled receptors (GPCRs), such as other serotonin receptor subtypes (e.g., 5-HT5, 5-HT6, 5-HT7), dopamine (B1211576) receptors (D1-D5), adrenergic receptors (α and β subtypes), and trace amine-associated receptors (TAARs). frontiersin.org Phenethylamines are known to bind more strongly to TAAR1 compared to their amphetamine counterparts. frontiersin.orgresearchgate.net Furthermore, interactions with ion channels and other central nervous system targets should be systematically investigated. Crucially, these studies must move beyond simple binding affinity (Ki) assays to include functional assays that determine whether the compound acts as an agonist, partial agonist, antagonist, or inverse agonist at each specific target. This comprehensive profiling is essential for building a complete picture of its pharmacological signature.

| Receptor Target | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 3600 |

| 5-HT2A | 150 |

| 5-HT2C | 1400 |

| α1-adrenergic | 1100 |

| α2-adrenergic | 3200 |

| D2 (dopamine) | >10000 |

| TAAR1 (human) | 1300 |

Note: The data in this table is derived from studies on this compound as part of the 2C-O derivative class. frontiersin.orgresearchgate.net

Advanced Metabolic Profiling and Enzyme Kinetic Studies

The metabolic fate of this compound in humans is currently unknown. Research on related 2C-series compounds indicates that the primary Phase I metabolic pathways are oxidative deamination and O-demethylation. nih.govnih.gov These reactions are primarily catalyzed by monoamine oxidase (MAO) enzymes (both MAO-A and MAO-B), with a smaller contribution from cytochrome P450 (CYP) enzymes like CYP2D6 for some analogues. nih.govwikiwand.com However, without specific studies on the 4-isopropoxy derivative, this remains an extrapolation.

A critical area for future research is the detailed metabolic profiling of this specific compound. This requires in vitro studies using human liver microsomes, S9 fractions, and primary hepatocytes to identify the full spectrum of Phase I and Phase II metabolites. nih.govnih.gov Further investigation using a panel of recombinant human CYP and MAO isoenzymes is necessary to pinpoint the specific enzymes responsible for its biotransformation. nih.gov Following metabolite identification, enzyme kinetic studies must be performed to determine key parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). This kinetic data is essential for predicting the compound's metabolic rate and its potential for drug-drug interactions, particularly with MAO inhibitors or potent CYP inhibitors/inducers. nih.gov

Development of Novel Analytical Techniques for Enhanced Sensitivity and Specificity

The detection and quantification of novel psychoactive substances like this compound in biological matrices present significant forensic and clinical challenges. nih.gov Standard analytical methods may lack the required sensitivity and specificity, especially for identifying metabolites at low concentrations. mdpi.com The emergence of numerous structural isomers and analogues complicates unambiguous identification with traditional techniques. researchgate.net

There is a pressing need to develop and validate advanced, highly sensitive analytical methods. Future efforts should focus on techniques such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS/MS). mdpi.comresearchgate.net This technology offers superior selectivity and the ability to identify "known unknowns" by providing accurate mass measurements, which is crucial in the absence of certified reference standards for all potential metabolites. mlo-online.com Research should also explore novel sample preparation and extraction techniques to improve analyte recovery from complex biological matrices like blood, urine, and hair. Furthermore, the development of derivatization strategies could enhance the volatility and thermal stability of the compound and its metabolites, improving their detection by gas chromatography-mass spectrometry (GC-MS). cdc.gov

Refined Computational Approaches for Accurate Pharmacological Prediction

Computational modeling offers a powerful, resource-efficient means to predict the pharmacological properties of novel compounds and guide further experimental research. For this compound, in silico approaches remain an underexplored frontier. While its structure suggests activity at serotonergic receptors, computational tools can provide a much more nuanced prediction of its interactions.

Future research should employ a suite of computational techniques. Molecular docking simulations, using high-resolution crystal structures of target proteins (e.g., the 5-HT2A receptor), can predict the compound's binding orientation, affinity, and key molecular interactions. mdpi.com Molecular dynamics simulations can further elucidate the stability of the ligand-receptor complex and the conformational changes induced upon binding. Additionally, the development of quantitative structure-activity relationship (QSAR) models for the broader 2C-O series could enable the prediction of receptor affinity and functional activity for novel, unsynthesized analogues. These refined computational models, once validated against experimental data, can accelerate the characterization of this and related compounds and help prioritize experimental studies.

Exploration of Non-Serotonergic Mechanisms and Novel Therapeutic Targets

While the primary effects of many phenethylamines are attributed to their potent interaction with the 5-HT2A receptor, this focus may overlook other significant biological activities. nih.gov The preliminary data on this compound shows measurable, albeit weaker, affinity for adrenergic receptors and TAAR1. frontiersin.orgresearchgate.net The functional consequences of these off-target interactions are entirely unknown and represent a major research gap.

A key future direction is the systematic exploration of these non-serotonergic mechanisms. The role of TAAR1, a receptor known to be activated by endogenous trace amines like β-phenylethylamine, is of particular interest. nih.govnih.gov Investigating the downstream signaling pathways activated by this compound in cells expressing these non-serotonergic targets could reveal novel mechanisms of action. Furthermore, unbiased screening approaches, such as chemoproteomics or phenotypic screening, could identify entirely new molecular targets beyond the classical receptor families. Uncovering these alternative mechanisms is not only crucial for a complete pharmacological understanding but could also unveil novel therapeutic possibilities for this class of compounds.

Q & A

Basic: What are the recommended methodologies for synthesizing and purifying 2,5-Dimethoxy-4-isopropoxyphenethylamine in academic settings?

Answer:

Synthesis typically involves multi-step reactions, including aromatic substitution and alkylation. For example:

- Step 1: Protect hydroxyl groups on the phenolic precursor using isopropyl etherification under anhydrous conditions.

- Step 2: Introduce the phenethylamine backbone via reductive amination or nucleophilic substitution.

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol.

Purity validation requires HPLC (C18 column, UV detection at 254 nm) and mass spectrometry (ESI-MS) .

Basic: How can researchers characterize the structural integrity of this compound?

Answer:

Combine spectroscopic techniques:

- NMR: H and C NMR to confirm substitution patterns (e.g., methoxy/isopropoxy groups).

- IR Spectroscopy: Identify key functional groups (e.g., amine N-H stretch at ~3300 cm).

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H] with <2 ppm error).

Cross-reference data with computational simulations (e.g., DFT-based NMR prediction) to resolve ambiguities .

Basic: What safety protocols should be prioritized when handling this compound?

Answer:

While direct toxicity data is limited, adopt general guidelines for phenethylamine derivatives:

- PPE: Gloves, lab coat, and goggles.

- Ventilation: Use fume hoods during synthesis to avoid inhalation.

- Waste Disposal: Neutralize acidic/basic byproducts before aqueous disposal.

Document all procedures and report unexpected reactions to institutional safety committees .

Advanced: How should researchers design in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties?

Answer:

- Model Organisms: Rodents (e.g., Sprague-Dawley rats) with ethical approval.

- Dosing: Intraperitoneal or oral administration at 1–10 mg/kg, adjusted based on solubility (e.g., in 5% DMSO/saline).

- Analytical Methods: LC-MS/MS for plasma concentration analysis; microdialysis for brain penetration studies.

- Control Groups: Include vehicle controls and structurally similar analogs (e.g., 2C-D derivatives) to isolate pharmacological effects .

Advanced: How can contradictory binding affinity data across serotonin receptor subtypes (e.g., 5-HT2A_{2A}2A vs. 5-HT2C_{2C}2C) be resolved?

Answer:

- Assay Optimization: Compare radioligand binding (e.g., H-ketanserin) vs. functional assays (e.g., calcium flux).

- Receptor Heterogeneity: Use transfected cell lines (HEK293) expressing single receptor subtypes to eliminate cross-talk.

- Statistical Analysis: Apply multivariate regression to account for variables like pH, temperature, and membrane preparation quality.

Publish raw datasets to facilitate meta-analyses .

Advanced: What computational strategies are effective for modeling its interaction with monoamine transporters?

Answer:

- Molecular Docking: Use AutoDock Vina with crystal structures of SERT or DAT (PDB IDs: 5I71, 4M48).

- Molecular Dynamics (MD): Simulate ligand-receptor complexes in lipid bilayers (GROMACS, CHARMM36 force field).

- Free Energy Calculations: Apply MM-PBSA to estimate binding energies.

Validate predictions with mutagenesis studies (e.g., alanine scanning at key residues) .

Basic: What experimental approaches are suitable for assessing its stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing: Incubate the compound in buffers (pH 1–12) at 25°C and 40°C for 24–72 hours.

- Analysis: Monitor degradation via HPLC (retention time shifts) and track byproducts with HRMS.

- Data Interpretation: Use Arrhenius plots to predict shelf-life under standard lab conditions .

Advanced: How can researchers address discrepancies in reported metabolic pathways across species (e.g., murine vs. human liver microsomes)?

Answer:

- In Vitro Systems: Parallel incubation with human CYP450 isoforms (e.g., CYP2D6, CYP3A4) and murine microsomes.

- Metabolite Profiling: Use UPLC-QTOF to identify phase I/II metabolites (e.g., O-demethylation, glucuronidation).

- Correlation Analysis: Apply hierarchical clustering to compare metabolic fingerprints and identify species-specific pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.